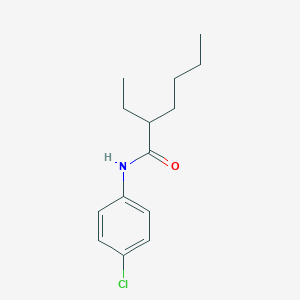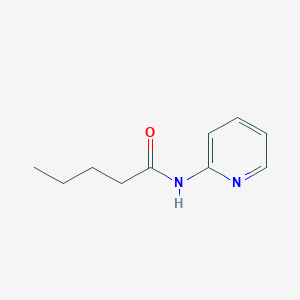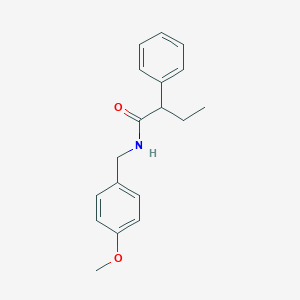
N-(4-methoxybenzyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-phenylbutanamide, also known as Fasoracetam, is a nootropic drug that has been gaining popularity in recent years. It is a member of the racetam family of drugs, which are known for their cognitive-enhancing effects. Fasoracetam has been shown to improve memory, increase focus, and enhance overall cognitive function.
Wirkmechanismus
N-(4-methoxybenzyl)-2-phenylbutanamide works by modulating the activity of several neurotransmitters in the brain, including GABA, glutamate, and acetylcholine. It has been shown to increase the density of GABA-B receptors in the brain, which can lead to increased GABA activity and a reduction in anxiety. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to enhance the release of acetylcholine in the brain, which can lead to improved memory and cognitive function.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of GABA-B receptors in the brain, which can lead to increased GABA activity and a reduction in anxiety. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to enhance the release of acetylcholine in the brain, which can lead to improved memory and cognitive function. N-(4-methoxybenzyl)-2-phenylbutanamide has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-2-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its cognitive-enhancing effects and has a well-established mechanism of action. However, there are also limitations to using N-(4-methoxybenzyl)-2-phenylbutanamide in lab experiments. It can be difficult to control for individual differences in response to the drug, and it may have different effects in different populations.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-2-phenylbutanamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the potential use of N-(4-methoxybenzyl)-2-phenylbutanamide in treating other cognitive disorders such as schizophrenia and bipolar disorder. Finally, there is interest in exploring the potential use of N-(4-methoxybenzyl)-2-phenylbutanamide in combination with other drugs to enhance its cognitive-enhancing effects.
Synthesemethoden
N-(4-methoxybenzyl)-2-phenylbutanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 2-phenylbutyric acid. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-phenylbutanamide has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, increase focus, and enhance overall cognitive function. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been studied for its potential use in treating ADHD, anxiety, and depression. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H21NO2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-3-17(15-7-5-4-6-8-15)18(20)19-13-14-9-11-16(21-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
YAVYSEFYLXUBLR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



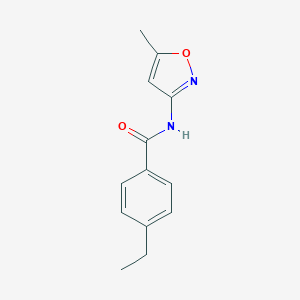
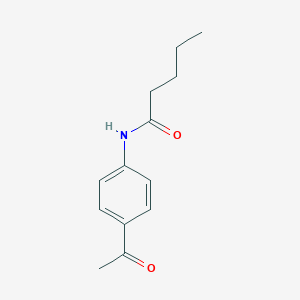
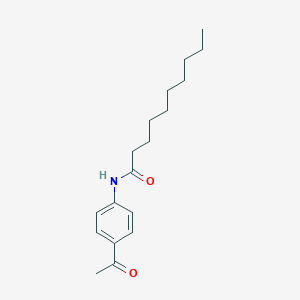
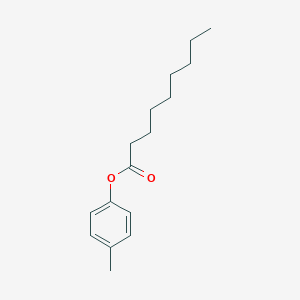
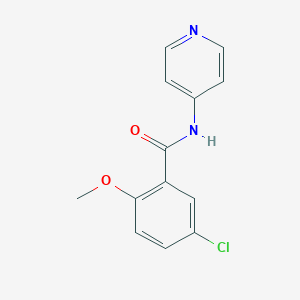


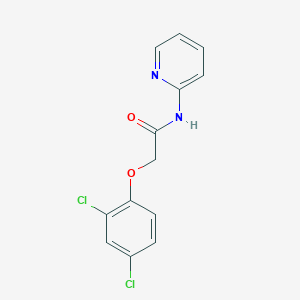
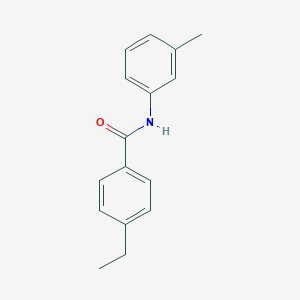
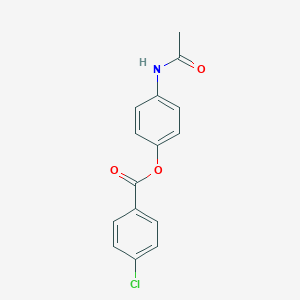
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)

